tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

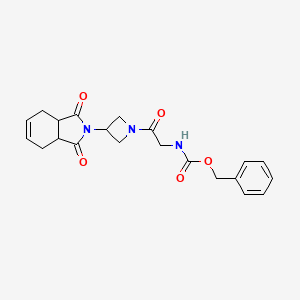

“tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H24FN3O4 . It has a molecular weight of 353.39 .

Molecular Structure Analysis

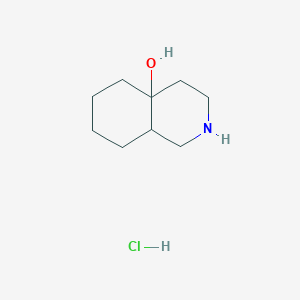

The molecular structure of this compound consists of a piperidine ring which is substituted with a tert-butyl carboxylate group and a 3-fluoro-2-nitrophenylamino group . The piperazine ring is present in a chair conformation with di-equatorial substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 353.39 . Other properties such as density, melting point, boiling point, and flash point are not available .Scientific Research Applications

Synthesis and Characterization

Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its synthesis involves nucleophilic substitution reactions, which are fundamental in organic chemistry for creating a wide range of chemical compounds. The structure of these compounds is usually confirmed using techniques like FT-IR, 1H NMR, 13C NMR spectroscopy, and MS, alongside X-ray diffraction for crystallographic analysis. This process not only establishes the molecular structure but also helps in understanding the molecular electrostatic potential and frontier molecular orbitals through density functional theory (DFT) calculations. These studies reveal the stability of molecular structure and molecular conformations, essential for further application in drug development and material science (Yang et al., 2021).

Biological Evaluation

The tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate and its derivatives have been explored for their biological activities, including antibacterial and anthelmintic properties. The structure-activity relationship (SAR) studies facilitated by the synthesis of such compounds aim to identify potential therapeutic agents. These compounds are evaluated in vitro for their biological effectiveness, providing a basis for further development into drugs. The molecular architecture, especially the presence of specific functional groups and their spatial arrangement, significantly influences their biological activity. This process involves a meticulous analysis of how different substitutions on the piperidine ring affect the compound's effectiveness against various bacterial strains and parasites (Sanjeevarayappa et al., 2015).

Applications in Drug Development

The tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate is instrumental in the development of biologically active compounds, including potential anticancer drugs and inhibitors targeting specific biochemical pathways. The synthesis route often involves several steps, including nucleophilic substitution, oxidation, and halogenation reactions, leading to high-yield production of the target compound. These intermediates are pivotal in designing small molecule drugs that interact with biological targets, offering therapeutic benefits in treating various diseases. The optimization of synthetic methods for these intermediates is crucial for enhancing their yield and purity, which is essential for the subsequent development of effective and safe pharmaceuticals (Zhang et al., 2018).

properties

IUPAC Name |

tert-butyl 4-(3-fluoro-2-nitroanilino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-9-7-11(8-10-19)18-13-6-4-5-12(17)14(13)20(22)23/h4-6,11,18H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCAUFCZVZDIEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C(=CC=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2831230.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2831232.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2831234.png)

![5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2831236.png)

![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2831239.png)

![N-(3,5-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2831241.png)